
4-Pentylphenyl 4-(nonyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylphenyl 4-(nonyloxy)benzoate is an organic compound known for its unique chemical structure and properties. It belongs to the class of liquid crystals, which are substances that exhibit properties between those of conventional liquids and solid crystals. This compound is particularly notable for its applications in the field of optoelectronics, especially in liquid crystal displays (LCDs).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentylphenyl 4-(nonyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-pentylphenol and 4-(nonyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring. Reagents such as sodium hydroxide (NaOH) can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-Pentylphenyl 4-(nonyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its liquid crystalline properties.
Industry: Widely used in the manufacture of LCDs and other optoelectronic devices due to its excellent electro-optical properties.
Mechanism of Action
The mechanism of action of 4-Pentylphenyl 4-(nonyloxy)benzoate in its applications is primarily based on its liquid crystalline nature. The compound aligns itself in a specific orientation under the influence of an electric field, which is a key property exploited in LCD technology. The molecular targets include the alignment layers in LCDs, and the pathways involve the reorientation of the liquid crystal molecules in response to external stimuli.
Comparison with Similar Compounds
- 4-Pentylphenyl 4-(octyloxy)benzoate
- 4-Pentylphenyl 4-pentylbenzoate
- 4-(nonyloxy)benzoic acid
Comparison: 4-Pentylphenyl 4-(nonyloxy)benzoate is unique due to its specific alkyl chain lengths, which influence its liquid crystalline properties. Compared to 4-Pentylphenyl 4-(octyloxy)benzoate, it has a longer nonyloxy chain, which can affect its melting point and phase transition temperatures. This makes it particularly suitable for specific optoelectronic applications where precise control of these properties is required.
Properties
CAS No. |
113518-78-8 |
|---|---|
Molecular Formula |
C27H38O3 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-nonoxybenzoate |
InChI |
InChI=1S/C27H38O3/c1-3-5-7-8-9-10-12-22-29-25-20-16-24(17-21-25)27(28)30-26-18-14-23(15-19-26)13-11-6-4-2/h14-21H,3-13,22H2,1-2H3 |
InChI Key |
AHARXOUOWQCSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


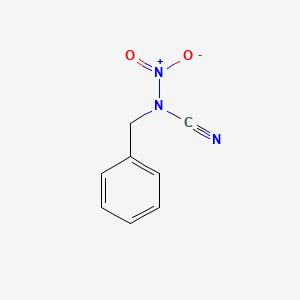
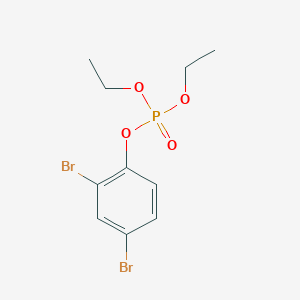
-lambda~5~-arsane](/img/structure/B14307048.png)
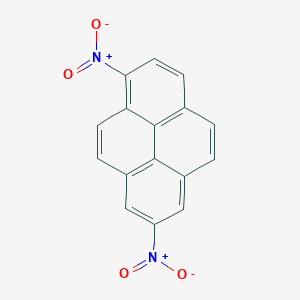
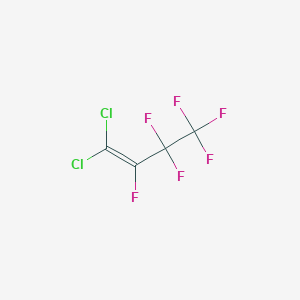
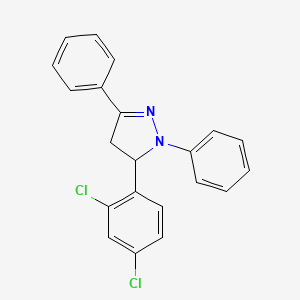
![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
phosphanium bromide](/img/structure/B14307084.png)
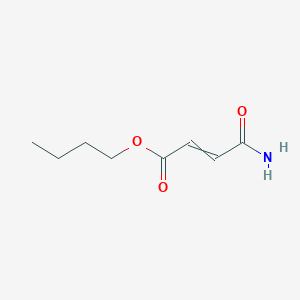
![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
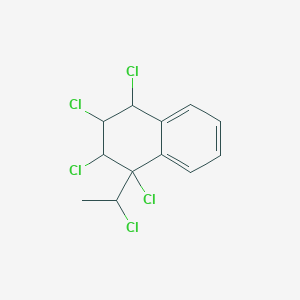
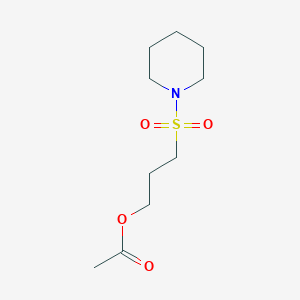
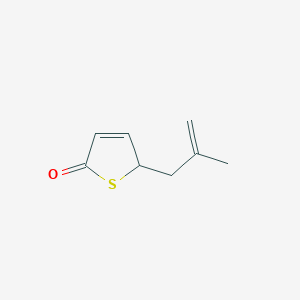
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
